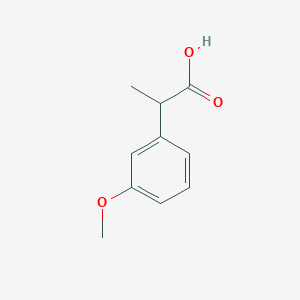
2-(3-Methoxyphenyl)propanoic acid
Descripción general
Descripción
“2-(3-Methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as “o-Methoxyhydrocinnamic acid”, “2-Methoxyhydrocinnamic acid”, and "3- (o-Methoxyphenyl)propionic acid" .
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenyl)propanoic acid” can be represented by the InChI string:InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
“2-(3-Methoxyphenyl)propanoic acid” has a molecular weight of 180.2005 . Other physical and chemical properties such as boiling point, vapor pressure, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Electrochemical Applications
2-(3-Methoxyphenyl)propanoic acid and its derivatives have been explored in electrochemical applications. Notably, electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has been successfully used for double bond hydrogenation, yielding 3-(methoxyphenyl)propanoic acids with high efficiency. This process involves electrocatalytic hydrogenation at a Ni cathode modified by electrodeposited dispersed nickel in a DMF-H2O mixture, showcasing a novel method for producing these compounds (Korotaeva et al., 2011).
Chemical Synthesis and Properties
In the field of chemical synthesis, the transformation of 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid through acid-catalyzed ring closure to produce various compounds, including 2-phenyl-1-indanone, has been documented. This process demonstrates the compound's susceptibility to auto-oxidation and the potential for creating diverse chemical structures (Brown et al., 1971).
Pharmaceutical Intermediates
The compound and its analogs have been synthesized and evaluated for their potential as pharmaceutical intermediates. For example, derivatives have been assessed for antioxidant, anti-inflammatory, and antiulcer activities, highlighting the compound's versatility in pharmaceutical research (Subudhi & Sahoo, 2011).
Material Science and Corrosion Inhibition
In material science, derivatives of 2-(3-Methoxyphenyl)propanoic acid have been explored as corrosion inhibitors. Research into synthetic acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions shows promising results, indicating the potential of these compounds in industrial applications (Abu-Rayyan et al., 2022).
Anti-Inflammatory and Antioxidant Activities
The derivatives of 2-(3-Methoxyphenyl)propanoic acid have also been studied for their anti-inflammatory and antioxidant properties. For instance, new phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. exhibited inhibitory effects on LPS-induced NO production in macrophage cells, underscoring their potential in anti-inflammatory research (Ren et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGKYVCZSNGHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)propanoic acid | |
CAS RN |
3146-60-9 | |
| Record name | 2-(3-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



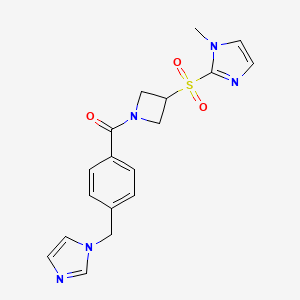
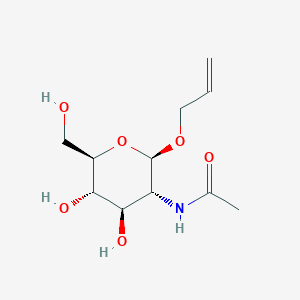
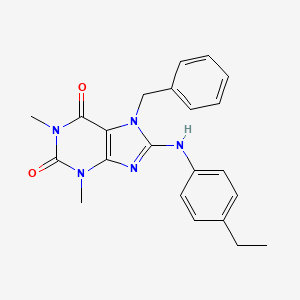
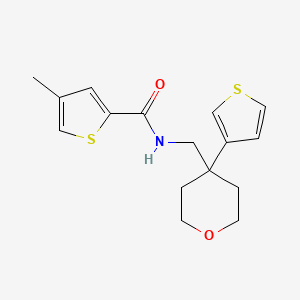
![1-Butyl-4-[4-(1-butyl-2,6-diphenylpyridin-1-ium-4-yl)phenyl]-2,6-diphenylpyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2847844.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2847847.png)
![2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2847848.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2847850.png)
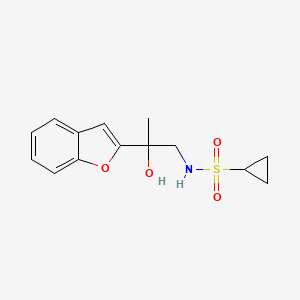
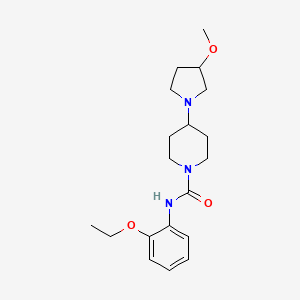
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2847856.png)
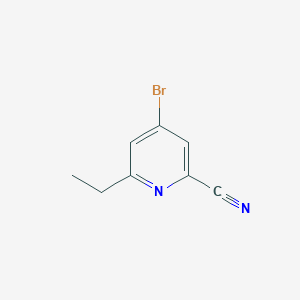
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)